molecular formula C15H17N B15205649 N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine

N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine

Cat. No.: B15205649
M. Wt: 211.30 g/mol
InChI Key: PVHLKEFYIDEHFV-UHFFFAOYSA-N
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Description

N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine is a tri-substituted biphenyl derivative featuring two methyl groups on the amine nitrogen and one methyl group at the 3'-position of the biphenyl backbone. This molecule is structurally analogous to triarylamines widely used in organic electronics, such as OLEDs, where substituents modulate charge transport and emissive properties .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N,N-dimethyl-4-(3-methylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-12-5-4-6-14(11-12)13-7-9-15(10-8-13)16(2)3/h4-11H,1-3H3

InChI Key

PVHLKEFYIDEHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the reaction of 1,1’-biphenyl-4-amine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale synthesis of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine. The process typically involves the use of palladium-catalyzed cross-coupling reactions, followed by purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products Formed

    Oxidation: Quinones, nitroso compounds, and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: N-alkylated or N-acylated biphenyl derivatives.

Scientific Research Applications

N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N,N,3’-Trimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects on Torsional Barriers

The torsional energy barrier (V2) of biphenyl derivatives is critical for molecular rigidity and device performance. Key comparisons include:

Compound Substituents V2 (kcal/mol)
N,N-Dimethyl-4'-nitro-[1,1'-biphenyl]-4-amine N,N-Me₂, 4'-NO₂ -4.82
[1,1'-biphenyl]-4-amine -NH₂ -4.39
4,4'-Dimethyl-1,1'-biphenyl 4-Me, 4'-Me -4.23

This rigidity could enhance thermal stability in OLED layers but may reduce solubility .

Charge Transport and Optoelectronic Performance

Methyl groups are electron-donating, which contrasts with electron-withdrawing groups (e.g., -CF₃ in 4-BICFTPA ). Key comparisons:

Compound HOMO/LUMO (eV) Application
4-BICFTPA -5.6/-2.4 Deep-blue OLED emitter
N,N-Dimethyl-[1,1'-biphenyl]-4-amine -5.1/-1.9* Hole-transport layer
N,N,3'-Trimethyl (predicted) ~-5.0/-1.8 Potential HTL/emitter

*Estimated from analogous triarylamines. The target compound’s higher HOMO (vs. 4-BICFTPA) may improve hole injection but limit deep-blue emission efficiency .

Solubility and Processability

Methyl groups enhance solubility compared to halogenated derivatives (e.g., brominated compounds in ). For example:

  • N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine: Limited solubility due to bromine .
  • N,N-Bis(4′-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine : Enhanced solubility via alkoxy chains .

The target compound’s methyl groups may offer a balance between solubility and electronic performance, avoiding the need for bulky alkoxy substituents.

Key Research Findings and Limitations

  • Thermal Stability : Methyl-substituted biphenyls (e.g., 4,4'-dimethyl) exhibit higher melting points (~200°C) compared to unsubstituted analogues .
  • Device Lifetime : Rigidified triarylamines (e.g., spirobifluorenyl derivatives) improve OLED longevity by reducing molecular relaxation .
  • Limitations : Direct data on N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine’s photophysical properties and device integration are absent in the evidence, necessitating further experimental validation.

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